molecular formula C12H15N5O B2576459 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1239743-56-6

2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2576459
CAS No.: 1239743-56-6
M. Wt: 245.286
InChI Key: IYJDDZKMTZNELS-UHFFFAOYSA-N
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Description

2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS: 93072-94-7) is a heterocyclic compound featuring a pyrazine core linked to a 1,2,4-oxadiazole ring substituted with a piperidin-4-ylmethyl group. Its molecular formula is C₁₁H₁₃N₅O, with a molecular weight of 231.25 g/mol . The compound’s structure combines aromatic pyrazine and oxadiazole moieties, which are known for their roles in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name

5-(piperidin-4-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-13-4-2-9(1)7-11-16-12(17-18-11)10-8-14-5-6-15-10/h5-6,8-9,13H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJDDZKMTZNELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrazine derivative with a piperidine-containing oxadiazole precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups onto the pyrazine or oxadiazole rings .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine showed efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of cell wall synthesis.

CompoundActivityTarget Organisms
This compoundAntibacterialS. aureus, E. coli
Similar Oxadiazole DerivativesAntifungalC. albicans

Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), revealing a dose-dependent cytotoxicity that suggests potential for development as an anticancer agent .

Neuropharmacological Effects

Anxiolytic and Antidepressant Properties
The piperidine moiety in the compound is associated with neuropharmacological activities. Studies have indicated that similar piperidine-containing compounds can exhibit anxiolytic and antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways . This suggests that this compound may have therapeutic potential in treating anxiety and depression.

StudyFindings
Neuropharmacological AssessmentAnxiolytic effects observed in animal models
Serotonin Receptor Binding StudiesModulation of serotonin pathways

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the oxadiazole ring and pyrazine core can significantly influence biological activity. For instance, modifications to the piperidine side chain have been shown to enhance antimicrobial potency while reducing cytotoxicity .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study involving various oxadiazole derivatives, this compound exhibited superior antibacterial activity compared to standard antibiotics. The study utilized disc diffusion methods to assess efficacy against resistant strains of bacteria .

Case Study 2: Cancer Cell Line Testing
A recent investigation into the cytotoxic effects of this compound on MCF7 cells revealed an IC50 value indicating significant potency compared to traditional chemotherapeutic agents. The study concluded that further exploration into its mechanism could yield valuable insights for cancer treatment strategies .

Mechanism of Action

The mechanism of action of 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Implications
2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS: 93072-94-7) C₁₁H₁₃N₅O 231.25 Pyrazine core; oxadiazole with piperidin-4-ylmethyl substituent Balanced lipophilicity; potential CNS activity
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS: 1803604-54-7) C₁₂H₁₅N₅O₂ 261.28 Methoxy group on piperidine ring Enhanced solubility; altered steric interactions
2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine C₁₇H₁₈N₆O₂ 338.37 Pyridine replaces pyrazine; oxadiazole-piperidine linker Improved π-π stacking; possible kinase inhibition
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride C₁₀H₁₄ClN₅O 267.71 Piperidin-2-yl substitution; pyrimidine core Altered binding geometry; potential for ion-channel modulation
5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride C₁₂H₁₅Cl₂FN₄O 337.18 Fluorine atom on pyridine ring Increased metabolic stability; enhanced lipophilicity
5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (A344779) C₁₂H₁₄N₄O 242.27 Pyridin-4-yl replaces pyrazine; oxadiazole-piperidine fusion Tunable electronic properties; antimicrobial potential

Detailed Analysis of Key Differences

Substituent Effects on Piperidine
  • Piperidin-4-ylmethyl vs. Piperidin-2-yl ( vs. 17): The 4-position substitution in the parent compound allows for a linear spatial arrangement, favoring interactions with planar binding pockets.
  • Methoxy Modification () :
    The addition of a methoxy group on the piperidine ring increases polarity, improving aqueous solubility. However, it may reduce membrane permeability compared to the unsubstituted parent compound .

Heterocyclic Core Variations
  • Pyrazine vs. Pyridine/Pyrimidine () : Pyrazine’s dual nitrogen atoms enable strong hydrogen-bonding interactions, whereas pyridine (with one nitrogen) or pyrimidine (with two nitrogens in different positions) alters electron distribution. For example, the fluorine-substituted pyridine in enhances metabolic stability via reduced oxidative metabolism .

Biological Activity

2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine is a compound of interest due to its potential therapeutic applications. The piperidine and oxadiazole moieties are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties and underlying mechanisms.

The chemical structure of this compound can be described as follows:

PropertyValue
Chemical Formula C11H13N5O
Molecular Weight 231.26 g/mol
IUPAC Name 5-piperidin-2-yl-1,2,4-oxadiazol-3-ylpyrazine
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Activity

Research indicates that derivatives of pyrazine and oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have shown promising results against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

The anticancer potential of this compound is supported by studies on related pyrazole derivatives. These compounds have demonstrated effectiveness against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. Notably, pyrazole derivatives have been reported to inhibit key oncogenic pathways (e.g., BRAF and EGFR) in various cancer types .

Anti-inflammatory Properties

Compounds with piperidine and oxadiazole structures have also been evaluated for their anti-inflammatory effects. These compounds may act by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of a series of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxic effects when combined with doxorubicin, suggesting a potential for synergistic therapeutic strategies in treating resistant cancer subtypes .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of synthesized oxadiazole derivatives was assessed against a panel of bacteria and fungi. The study reported significant inhibition zones in bacterial cultures treated with these compounds, highlighting their potential as new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives inhibit enzymes involved in crucial metabolic pathways in pathogens or cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into microbial membranes, leading to structural destabilization.
  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspases.

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